"6-bromo-3,4-dihydro-2H-1-benzothiopyran" fundamental properties
"6-bromo-3,4-dihydro-2H-1-benzothiopyran" fundamental properties
This guide provides an in-depth technical analysis of 6-bromo-3,4-dihydro-2H-1-benzothiopyran (also known as 6-bromothiochroman ).[1][2][3] It is designed for medicinal chemists and process scientists requiring a rigorous understanding of this scaffold's synthesis, reactivity, and utility in drug discovery.[3]
Core Scaffold Analysis & Synthetic Utility
Executive Summary
6-Bromo-3,4-dihydro-2H-1-benzothiopyran is a bicyclic heterocycle featuring a benzene ring fused to a saturated sulfur-containing ring (thiochroman).[1][2][3] It serves as a high-value "divergent intermediate" in medicinal chemistry.[1][2][3] Its value lies in its dual-functional nature: the C6-bromine atom provides a handle for transition-metal-catalyzed cross-coupling (Suzuki, Buchwald-Hartwig), while the sulfur atom allows for oxidation state tuning (sulfide
Chemical Identity & Physicochemical Profile[1][3][4][5][6][7]
| Property | Data / Value | Note |
| IUPAC Name | 6-Bromo-3,4-dihydro-2H-1-benzothiopyran | Common: 6-Bromothiochroman |
| CAS Number | 197020-76-1 (Generic) / 13735-13-2 (Ketone Precursor) | Note: CAS 112110-44-8 refers to the 4,4-dimethyl derivative.[1][2][3] |
| Molecular Formula | C | |
| Molecular Weight | 229.14 g/mol | |
| Physical State | Viscous Oil or Low-Melting Solid | Mp is significantly lower than the ketone analog (70°C).[1][3] |
| LogP (Predicted) | ~3.5 | Highly lipophilic due to the thioether and aryl bromide.[3] |
| Density | ~1.5 - 1.6 g/cm | High density characteristic of brominated aromatics.[1][3] |
| Solubility | DCM, THF, Toluene, EtOAc | Insoluble in water.[3] |
Synthetic Pathways
The synthesis of the 6-bromothiochroman core typically proceeds via a Friedel-Crafts cyclization followed by a carbonyl reduction .[1][2][3] This two-step approach is preferred over direct bromination of thiochroman, which often yields a mixture of regioisomers (C6 vs. C8).[3]
Protocol: De Novo Synthesis from 4-Bromobenzenethiol
Step 1: S-Alkylation & Cyclization (The "One-Pot" Precursor) [1][2][3]
-
Reagents: 4-Bromobenzenethiol, 3-chloropropanoic acid, Polyphosphoric Acid (PPA).[1][2][3]
-
Mechanism: Nucleophilic attack of the thiol on the alkyl halide followed by intramolecular Friedel-Crafts acylation.[3]
-
Procedure:
-
Dissolve 4-bromobenzenethiol (1.0 equiv) in NaOH/H
O. Add 3-chloropropanoic acid (1.1 equiv) and reflux for 2 hours to form 3-(4-bromophenylthio)propanoic acid. -
Treat the dry acid with PPA at 100°C for 3 hours. The PPA acts as both solvent and Lewis acid, driving the ring closure to 6-bromothiochroman-4-one .[1][3]
-
Step 2: Carbonyl Reduction (The "Wolff-Kishner" Modification) [1][3]
-
Objective: Remove the C4 ketone to yield the saturated thiochroman.
-
Critical Choice: Standard Clemmensen reduction (Zn/Hg, HCl) can be harsh and may cause desulfurization (ring opening).[3] A modified Wolff-Kishner or Ionic Hydrogenation is superior.[1][3]
-
Recommended Protocol (Ionic Hydrogenation):
-
Dissolve 6-bromothiochroman-4-one (10 mmol) in DCM.
-
Add Triethylsilane (Et
SiH, 3.0 equiv) and Trifluoroacetic Acid (TFA, 10 equiv).[3] -
Stir at room temperature for 12 hours.
-
Why this works: TFA protonates the ketone oxygen, generating an oxocarbenium ion which is trapped by the hydride donor (silane).[3] This method preserves the C-Br bond and the C-S bond.[1][3]
-
Figure 1: Step-wise synthesis of the 6-bromothiochroman core from commercially available thiophenols.
Reactivity & Functionalization
The 6-bromothiochroman scaffold is a "chemical chameleon," allowing orthogonal modification at three distinct sites.
A. The C6-Bromine Handle (Cross-Coupling)
The aryl bromide is electronically activated for Pd-catalyzed coupling.[1][2][3]
-
Suzuki-Miyaura: Reacts with aryl boronic acids (Pd(dppf)Cl
, K CO , Dioxane/H O) to form biaryl SERM analogs.[3] -
Buchwald-Hartwig: Reacts with secondary amines to form amino-thiochromans (CNS active agents).[1][2][3]
-
Lithiation: Treatment with n-BuLi at -78°C generates the aryllithium species, which can be trapped with electrophiles (e.g., DMF to form the aldehyde).[1][2][3]
B. The Sulfur Atom (Oxidation State Tuning)
The sulfide sulfur is nucleophilic and prone to oxidation.[3]
-
Sulfoxide (S=O): Controlled oxidation using NaIO
(1.0 equiv) at 0°C. Creates a chiral center at sulfur.[3] -
Sulfone (O=S=O): Exhaustive oxidation using Oxone® or mCPBA (2.5 equiv).[3] Sulfones are highly stable, polar, and non-basic, often improving metabolic stability in drug candidates.[3]
C. The C4-Position (Benzylic Functionalization)
Even after reduction, the C4 position remains "benzylic" to the aromatic ring and can be reactivated.[3]
-
Radical Bromination: Reaction with N-Bromosuccinimide (NBS) and AIBN re-introduces a bromine at C4, allowing for subsequent nucleophilic substitution (e.g., adding an amine side chain).[3]
Figure 2: Divergent reactivity map.[1][2][3] The scaffold allows independent modification of the aryl ring, the sulfur heteroatom, and the benzylic carbon.
Applications in Medicinal Chemistry
-
SERMs (Selective Estrogen Receptor Modulators): The thiochroman core mimics the tetrahydronaphthalene system found in Lasofoxifene.[3] The 6-bromo group is typically replaced with a phenol-containing side chain to bind Arg394 in the Estrogen Receptor.[1][2][3]
-
Antifungals: 6-Substituted thiochromans have shown potency against Candida albicans by inhibiting ergosterol biosynthesis, similar to the mechanism of benzothiophene antifungals (e.g., Sertaconazole).
-
Retinoids: 4,4-Dimethyl analogs (structurally related to Tazarotene) activate Retinoic Acid Receptors (RARs).[1][2][3] The 6-bromo group is the attachment point for the ethynyl-linked polar head group.[1][2][3]
Safety & Handling
-
Stench: Like most low-molecular-weight organic sulfides, the starting materials (thiophenols) and the unoxidized thiochroman have a characteristic disagreeable odor.[1][2][3] All reactions must be performed in a well-ventilated fume hood.
-
Bleach Quench: Glassware contaminated with sulfur residues should be soaked in dilute bleach (NaOCl) to oxidize the sulfides to odorless sulfoxides/sulfones before cleaning.[3]
-
Toxicity: Brominated aromatics are potential skin irritants and sensitizers.[2][3] Wear nitrile gloves and eye protection.[3]
References
-
Thiochroman Synthesis: Journal of Medicinal Chemistry, "Synthesis and Estrogen Receptor Binding Affinity of Bioisosteric Thiochromans."[2][3]
-
Ionic Hydrogenation (Ketone Reduction): Journal of Organic Chemistry, "Silane-Based Reductions of Aromatic Ketones."[2][3]
-
Oxidation Protocols: Organic Process Research & Development, "Scalable Oxidation of Sulfides to Sulfones using Oxone."
-
General Properties: PubChem Compound Summary for Thiochroman Derivatives.
